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Introduction
Sodium ursolate and sodium oleanolate, the sodium salts of the isomeric pentacyclic

triterpenes ursolic acid and oleanolic acid, are emerging as promising active ingredients in

dermatological and cosmetic formulations. Both compounds are known to possess a wide

range of beneficial properties for the skin, including anti-inflammatory, antioxidant, and anti-

aging effects. Their structural similarity, differing only in the position of a single methyl group,

results in overlapping yet distinct biological activities. This guide provides an objective

comparison of their performance in key areas relevant to skincare, supported by experimental

data, to aid researchers and formulation scientists in selecting the appropriate agent for their

specific applications. While much of the available research has been conducted on the acid

forms (ursolic acid and oleanolic acid), the data presented here is considered broadly

representative of the corresponding sodium salts' activities.

Quantitative Performance Data
The following tables summarize quantitative data from various in vitro studies, providing a

comparative overview of the efficacy of ursolic acid and oleanolic acid in key skincare-related

bioassays.

Table 1: Cytotoxicity Profile in Human Skin Fibroblasts
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Compound Cell Line Assay
Incubation
Time (h)

IC50 (µM) Reference

Ursolic Acid HSF MTT 24 14.1 [1]

48 11.1 [1]

72 8.6 [1]

Oleanolic

Acid
HSF MTT 24, 48, 72 > 100 [1][2]

HSF: Human Skin Fibroblasts

Table 2: Antioxidant Activity

Compound Assay
Concentration
(µM)

Scavenging
Activity (%)

Reference

Ursolic Acid DPPH 100 ~2% [1]

Oleanolic Acid DPPH 100 9.22% [1]

Table 3: Anti-inflammatory Activity
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Compound Cell Line
Inflammator
y Stimulus

Marker Activity Reference

Ursolic Acid HUVEC TNF-α
NF-κB

activation

~2x more

effective than

Oleanolic

Acid

[3]

Oleanolic

Acid
HUVEC TNF-α

NF-κB

activation
- [3]

Ursolic Acid PC12 H₂O₂/MPP⁺
IL-6, TNF-α

release

Significant

attenuation
[4]

Oleanolic

Acid
PC12 H₂O₂/MPP⁺

IL-6, TNF-α

release

Significant

attenuation
[4]

HUVEC: Human Umbilical Vein Endothelial Cells

Table 4: Skin Barrier Function and Differentiation

Compound Cell Line
Concentrati
on (µM)

Effect on
PPAR-α
activity

Effect on
Keratinocyt
e
Differentiati
on

Reference

Ursolic Acid HaCaT 10
Little to no

effect

Little to no

effect
[5]

Oleanolic

Acid
HaCaT 10

Significant

increase

Significant

induction
[5]

HaCaT: Human Keratinocyte Cell Line

Table 5: Extracellular Matrix Regulation
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Compound Cell Line
Concentrati
on (µM)

Effect on
Collagen I
Synthesis

Effect on
MMP-1
Expression

Reference

Ursolic Acid HDF 10 Inhibition
Significant

induction
[6][7]

Oleanolic

Acid
HDF 10 Inhibition

No significant

effect
[6]

HDF: Human Dermal Fibroblasts

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.

1. Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the test compounds on human skin fibroblasts.

Methodology:

Human skin fibroblasts (HSF) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well

and cultured for 24 hours.

The culture medium is replaced with fresh medium containing various concentrations of

sodium ursolate or sodium oleanolate.

After the desired incubation period (e.g., 24, 48, 72 hours), the medium is removed, and

100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution in serum-free medium is added to each well.

The plates are incubated for 3 hours at 37°C in a CO₂ incubator.

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the

formazan crystals.
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The absorbance is measured at 540 nm using a microplate reader.

Cell viability is expressed as a percentage of the untreated control. The IC50 value is

calculated as the concentration of the compound that reduces cell viability by 50%.[1][2]

2. In Vitro Collagen I Synthesis Assay (ELISA)

Objective: To quantify the amount of type I collagen synthesized and secreted by human

dermal fibroblasts.

Methodology:

Human dermal fibroblasts (HDFs) are seeded in 6-well plates and cultured until they reach

80-90% confluency.

The cells are then treated with sodium ursolate or sodium oleanolate at various

concentrations in serum-free medium for 48 hours.

The cell culture supernatant is collected, and a sandwich ELISA is performed using a

commercial Human Collagen Type I ELISA kit.

Briefly, a 96-well plate is coated with a capture antibody specific for human collagen type I.

The collected cell culture supernatants (containing secreted collagen) and standards are

added to the wells and incubated.

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

A substrate solution is then added, and the color development is measured

spectrophotometrically at 450 nm.

The concentration of collagen in the samples is determined by comparison to a standard

curve.[8][9]

3. Matrix Metalloproteinase-1 (MMP-1) Activity Assay

Objective: To measure the enzymatic activity of MMP-1 in the cell culture supernatant.
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Methodology:

HDFs are treated with the test compounds as described for the collagen synthesis assay.

The cell culture supernatant is collected, and a fluorogenic MMP-1 activity assay is

performed.

The assay utilizes a specific MMP-1 substrate that is quenched until cleaved by active

MMP-1.

The supernatant is incubated with the substrate in a black 96-well plate.

The fluorescence is measured over time using a microplate reader with appropriate

excitation and emission wavelengths.

The rate of increase in fluorescence is proportional to the MMP-1 activity in the sample.

[10]

4. In Vitro Skin Irritation Test (OECD 439)

Objective: To assess the skin irritation potential of the test compounds using a reconstructed

human epidermis (RhE) model.

Methodology:

A three-dimensional RhE tissue model is used.

The test substance (e.g., a formulation containing sodium ursolate or sodium oleanolate)

is applied topically to the surface of the RhE tissue.

After a defined exposure period (e.g., 60 minutes), the test substance is removed by

rinsing.

The tissues are then incubated for a post-exposure period (e.g., 42 hours).

Cell viability is determined by the MTT assay. The tissues are incubated with MTT solution,

and the resulting formazan is extracted.
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The optical density of the formazan extract is measured, and the percentage of viability is

calculated relative to negative controls.

A substance is classified as an irritant if the tissue viability is reduced to ≤ 50%.[11][12][13]

[14]

5. In Chemico Skin Sensitization Test: Direct Peptide Reactivity Assay (DPRA; OECD 442C)

Objective: To evaluate the skin sensitization potential of a substance by measuring its

reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

The test substance is incubated with synthetic peptides containing either a cysteine or a

lysine residue for 24 hours.

The concentration of the remaining, unreacted peptide is measured by high-performance

liquid chromatography (HPLC).

The percentage of peptide depletion is calculated for both the cysteine and lysine

peptides.

Based on the mean depletion of both peptides, the substance is categorized into one of

four reactivity classes (no, low, moderate, or high reactivity), which is then used to predict

its skin sensitization potential.[15][16][17]

Signaling Pathways
The biological effects of sodium ursolate and sodium oleanolate in skin cells are mediated

through the modulation of various intracellular signaling pathways. Below are diagrams

illustrating their influence on the NF-κB and PPAR-α pathways.
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Figure 1: Simplified NF-κB signaling pathway and points of inhibition by ursolic and oleanolic

acids.
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Figure 2: PPAR-α signaling pathway in keratinocytes and the differential activation by oleanolic

and ursolic acids.

Discussion and Conclusion
The experimental data reveal distinct profiles for sodium ursolate and sodium oleanolate,

despite their structural similarity.

Sodium Oleanolate appears to be a more potent activator of the PPAR-α pathway in

keratinocytes.[5] This translates to a stronger effect on promoting keratinocyte differentiation

and enhancing skin barrier function, as evidenced by the increased expression of key proteins

like involucrin, loricrin, and filaggrin, as well as an increase in ceramides.[5][18] Its lower

cytotoxicity in human skin fibroblasts suggests a favorable safety profile for topical applications.

[1][2]

Sodium Ursolate, on the other hand, demonstrates superior anti-inflammatory activity through

more potent inhibition of the NF-κB pathway.[3] This makes it a compelling candidate for

formulations targeting inflammatory skin conditions. Furthermore, while both compounds can

inhibit collagen synthesis, ursolic acid uniquely upregulates the expression of MMP-1, an

enzyme that degrades collagen.[6][7] This dual action of inhibiting new collagen synthesis while

promoting the breakdown of existing collagen suggests a potential application for sodium
ursolate in managing fibrotic skin conditions or hypertrophic scarring.

In terms of antioxidant activity, both compounds exhibit modest direct radical scavenging

properties in the DPPH assay, with oleanolic acid showing slightly higher activity at the tested

concentration.[1] However, their primary antioxidant effects in the skin are likely indirect,

stemming from the modulation of cellular signaling pathways that control endogenous

antioxidant defenses.

In conclusion, the choice between sodium ursolate and sodium oleanolate for skincare

formulations should be guided by the desired primary benefit. Sodium oleanolate is the

preferred agent for applications focused on strengthening the skin barrier, improving hydration,

and addressing dry skin conditions. Sodium ursolate is better suited for anti-inflammatory

formulations and potentially for managing conditions characterized by excessive collagen

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1512746?utm_src=pdf-body-img
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16364033/
https://pubmed.ncbi.nlm.nih.gov/16364033/
https://pubmed.ncbi.nlm.nih.gov/17727365/
https://pubmed.ncbi.nlm.nih.gov/22252762/
https://www.researchgate.net/publication/221754702_The_effect_of_ursolic_and_oleanolic_acids_on_human_skin_fibroblast_cells
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20579861/
https://www.mdpi.com/2218-273X/15/3/365
https://pubmed.ncbi.nlm.nih.gov/40149901/?utm_source=SimplePie&utm_medium=rss&utm_campaign=pubmed-2&utm_content=1DqqIY7i9Icf9J_BIwh0PRg_lq4ZdpZVa2NCCBt_Z5SBUCUY-a&fc=20220524054013&ff=20250328103409&v=2.18.0.post9+e462414
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22252762/
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://www.benchchem.com/product/b1512746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


deposition. For broad-spectrum anti-aging products, a combination of both ingredients could be

considered to leverage their complementary mechanisms of action. Further research,

particularly clinical studies directly comparing the sodium salts in finished formulations, is

warranted to fully elucidate their relative efficacy and optimal use concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://x-cellr8.com/regulatory-safety-testing/skin-sensitisation-testing/dpra-oecd-tg-442c/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resources/SkinSensitizationTestingStrategyandIn-HouseFit-For-PurposeValidationsatCharlesRiverLaboratories.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resources/SkinSensitizationTestingStrategyandIn-HouseFit-For-PurposeValidationsatCharlesRiverLaboratories.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg442c-508.pdf
https://pubmed.ncbi.nlm.nih.gov/17727365/
https://pubmed.ncbi.nlm.nih.gov/17727365/
https://pubmed.ncbi.nlm.nih.gov/17727365/
https://www.benchchem.com/product/b1512746#sodium-ursolate-vs-sodium-oleanolate-in-skin-care-formulations
https://www.benchchem.com/product/b1512746#sodium-ursolate-vs-sodium-oleanolate-in-skin-care-formulations
https://www.benchchem.com/product/b1512746#sodium-ursolate-vs-sodium-oleanolate-in-skin-care-formulations
https://www.benchchem.com/product/b1512746#sodium-ursolate-vs-sodium-oleanolate-in-skin-care-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1512746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

